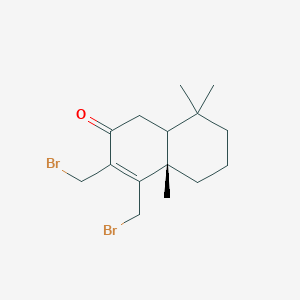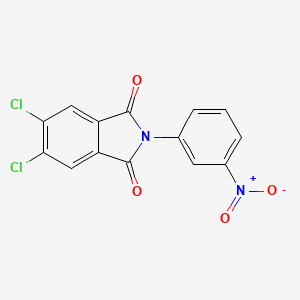![molecular formula C18H18BrN3O2 B11542590 (3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(4-ブロモフェニル)-3-{2-[(3-メチルフェニル)カルボニル]ヒドラジニリデン}ブタンアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ブロモフェニル基、メチルフェニルカルボニル基、およびヒドラジニリデン部分を含むため、化学、生物学、および医学の研究者にとって興味深い研究対象となっています。
準備方法
合成経路と反応条件
(3E)-N-(4-ブロモフェニル)-3-{2-[(3-メチルフェニル)カルボニル]ヒドラジニリデン}ブタンアミドの合成は、一般的に中間体の形成を含む複数の段階を伴います。一般的な合成経路には、臭素化、ヒドラゾン形成、およびアミドカップリング反応の使用が含まれる場合があります。温度、溶媒、触媒などの特定の反応条件は、合成の効率と収率に重要な役割を果たします。
工業生産方法
この化合物の工業生産方法は、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴う場合があります。連続フロー合成や自動反応システムなどの技術を適用して、生産効率を高めることができます。
科学的研究の応用
(3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
(3E)-N-(4-ブロモフェニル)-3-{2-[(3-メチルフェニル)カルボニル]ヒドラジニリデン}ブタンアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節することにより、その効果を発揮する可能性があります。その分子標的と経路の詳細な研究は、その可能性を完全に理解するために不可欠です。
類似化合物の比較
類似化合物
酢酸エチル: 同様の官能基を持つ広く使用されている化学中間体。
アセチルアセトン: (3E)-N-(4-ブロモフェニル)-3-{2-[(3-メチルフェニル)カルボニル]ヒドラジニリデン}ブタンアミドのヒドラジニリデン部分と同様のケト-エノール互変異性を持つ別の化合物。
独自性
(3E)-N-(4-ブロモフェニル)-3-{2-[(3-メチルフェニル)カルボニル]ヒドラジニリデン}ブタンアミドは、独特の化学的および生物学的特性を与える官能基の特定の組み合わせのためにユニークです。
類似化合物との比較
- (3E)-N-(4-CHLOROPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(4-FLUOROPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
Comparison:
- Uniqueness: The presence of the bromine atom in (3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger size and different electronegativity can influence the compound’s chemical behavior and biological activity.
- Reactivity: The bromine atom can be more easily substituted compared to chlorine and fluorine, allowing for a wider range of derivatives.
This detailed article provides a comprehensive overview of (3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
化学反応の分析
反応の種類
(3E)-N-(4-ブロモフェニル)-3-{2-[(3-メチルフェニル)カルボニル]ヒドラジニリデン}ブタンアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: 化合物は、対応する酸化物に酸化される可能性があります。
還元: 還元反応は、化合物をその還元形に変換することができます。
置換: ブロモフェニル基は、求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および求核剤(例:アミン)が含まれます。温度、pH、溶媒の選択などの反応条件は、望ましい結果を得るために重要です。
主要生成物
これらの反応から生成される主要生成物は、特定の反応経路によって異なります。たとえば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな置換誘導体を生成する可能性があります。
科学研究の用途
(3E)-N-(4-ブロモフェニル)-3-{2-[(3-メチルフェニル)カルボニル]ヒドラジニリデン}ブタンアミドは、科学研究でさまざまな用途があり、以下を含みます。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 潜在的な治療効果と、創薬のためのリード化合物として探求されています。
産業: 新素材や化学プロセス開発に活用されています。
特性
分子式 |
C18H18BrN3O2 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-3-methylbenzamide |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-4-3-5-14(10-12)18(24)22-21-13(2)11-17(23)20-16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-13+ |
InChIキー |
XSKXAGWISGBKCN-FYJGNVAPSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11542511.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)
![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11542519.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11542520.png)

![Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542523.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)

![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
